(4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
(4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a dimethylamino group, a methylidene group, and a tetrahydropyridine ring. Its chemical properties make it a valuable building block in the synthesis of various heterocyclic compounds.
Mechanism of Action
Target of Action
The primary targets of the compound 4-[(Dimethylamino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile are currently unknown
Mode of Action
It is known that the compound is synthesized using a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide
Biochemical Pathways
The biochemical pathways affected by 4-[(Dimethylamino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the use of malononitrile and dimethylamine in the presence of a base, such as sodium ethoxide, to form the desired product . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium ethoxide, potassium carbonate
Major Products Formed
The major products formed from these reactions include various oxo derivatives, reduced forms, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylenamino ketones: These compounds share structural similarities with (4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile and are used as building blocks for heterocyclic compounds.
Dimethylaminomethylene derivatives: These compounds also contain the dimethylamino group and exhibit similar reactivity and applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(4E)-4-(dimethylaminomethylidene)-2-methyl-6-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-9(5-11)8(6-13(2)3)4-10(14)12-7/h6H,4H2,1-3H3,(H,12,14)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMAHLUSSXQIOO-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN(C)C)CC(=O)N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/N(C)C)/CC(=O)N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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